molecular formula C11H13N5O2S B12940522 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)- CAS No. 127945-87-3

7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-

Cat. No.: B12940522
CAS No.: 127945-87-3
M. Wt: 279.32 g/mol
InChI Key: KMBSGMPVHGGQQY-UHFFFAOYSA-N
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Description

Fusion Orientation and Numbering

  • Parent Component Selection : Pyrimidine (a six-membered diazine ring) is designated as the parent component due to its larger size and higher priority in heterocyclic nomenclature.
  • Fusion Position Identification : The pyrrole ring is fused to the pyrimidine at positions 2 and 3 of the pyrimidine (denoted by "2,3-d"), with "d" indicating the pyrimidine’s fourth edge (side) in its standard orientation.
  • Numbering Sequence : The entire system is numbered starting from the nitrogen atom in the pyrimidine ring, proceeding clockwise, and ensuring the lowest possible numbers for substituents.

Example :

  • 7H-pyrrolo[2,3-d]pyrimidine : The "7H" prefix indicates the position of the hydrogen atom on the pyrrole nitrogen (position 7 in the fused system).
  • 5-carbonitrile : The cyano group (-CN) is appended to position 5 of the pyrimidine core.

Substituent Prioritization

Substituents are ordered alphabetically and assigned the lowest possible locants. In the compound 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-, the substituents at positions 4, 6, and 7 follow this rule.

Structural Characterization of the 4-Amino-7-((2-Hydroxyethoxy)methyl)-6-(Methylthio) Substituent Pattern

The substituent pattern of this derivative involves three distinct functional groups, each contributing to its chemical reactivity and spatial configuration.

4-Amino Group

  • Position : Attached to position 4 of the pyrimidine ring.
  • Electronic Effects : The amino group (-NH₂) donates electron density via resonance, activating the pyrimidine ring toward electrophilic substitution.

6-(Methylthio) Group

  • Position : Occupies position 6 of the pyrimidine ring.
  • Steric and Electronic Impact : The methylthio (-SMe) group introduces steric bulk and moderate electron-withdrawing effects due to sulfur’s electronegativity.

7-((2-Hydroxyethoxy)methyl) Side Chain

  • Structure : A methoxyethyl alcohol group (-CH₂-O-CH₂-CH₂-OH) attached to position 7 of the pyrrole ring.
  • Hydrogen Bonding : The hydroxyl (-OH) and ether (-O-) groups facilitate hydrogen bonding with solvents or biological targets.

Table 1: Substituent Positions and Properties

Position Substituent Electronic Effect Role in Reactivity
4 -NH₂ Electron-donating Activates ring for substitution
6 -SMe Electron-withdrawing Modulates redox potential
7 -CH₂-O-CH₂-CH₂-OH Polar, H-bond donor Enhances solubility

Comparative Analysis of Positional Isomerism in Pyrrolo[2,3-d] vs. Pyrrolo[3,2-d] Pyrimidine Cores

Positional isomerism in pyrrolopyrimidines arises from differences in fusion orientation, significantly altering physicochemical properties.

Key Differences in Fusion Notation

  • Pyrrolo[2,3-d]pyrimidine : The pyrrole ring is fused to the pyrimidine at positions 2 and 3, with the pyrrole nitrogen at position 7.
  • Pyrrolo[3,2-d]pyrimidine : The pyrrole attaches at positions 3 and 2 of the pyrimidine, shifting the nitrogen to position 5.

Impact on Substituent Positioning

  • Electron Density Distribution : In the [2,3-d] isomer, the pyrrole nitrogen’s lone pairs conjugate with the pyrimidine’s π-system, whereas in the [3,2-d] isomer, conjugation pathways differ due to altered ring junctions.
  • Synthetic Accessibility : The [2,3-d] isomer is more commonly reported in literature, likely due to favorable regioselectivity in cyclization reactions.

Table 2: Comparative Properties of Pyrrolo[2,3-d] vs. [3,2-d] Isomers

Property Pyrrolo[2,3-d]pyrimidine Pyrrolo[3,2-d]pyrimidine
Nitrogen Position Position 7 Position 5
Resonance Stabilization Extended conjugation with pyrimidine Limited conjugation pathways
Reported Derivatives 5-carbonitrile, 4-amino variants Rarely functionalized at position 6

Properties

CAS No.

127945-87-3

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

4-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O2S/c1-19-11-7(4-12)8-9(13)14-5-15-10(8)16(11)6-18-3-2-17/h5,17H,2-3,6H2,1H3,(H2,13,14,15)

InChI Key

KMBSGMPVHGGQQY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N=CN=C2N1COCCO)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using suitable reagents.

    Amino Group Addition: The amino group is added via an amination reaction, often using ammonia or an amine derivative.

    Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the intermediate compound with a hydroxyethoxy methylating agent.

    Incorporation of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group at position 6 undergoes oxidation to yield sulfoxides or sulfones under controlled conditions.
Reagents & Conditions :

ReagentConditionsProduct Formed
H₂O₂ (30%)Room temperature, 12 hr6-(Methylsulfinyl) derivative
mCPBA (1.2 eq)DCM, 0°C → RT, 6 hr6-(Methylsulfonyl) derivative
KMnO₄ (aq)Acidic pH, refluxSulfonic acid derivative
  • Mechanistic Insight : The sulfur atom in -SMe is nucleophilic, making it susceptible to electrophilic oxidation. The reaction with H₂O₂ proceeds via a two-electron oxidation mechanism, while mCPBA operates through an oxygen-transfer pathway .

Reduction Reactions

The carbonitrile group at position 5 can be reduced to a primary amine or aldehyde.
Reagents & Conditions :

ReagentConditionsProduct Formed
LiAlH₄ (excess)THF, reflux, 8 hr5-Aminomethyl derivative
H₂, Raney NiEtOH, 60°C, 50 psi5-Aminomethyl derivative
DIBAL-H (1.5 eq)Toluene, -78°C, 2 hr5-Aldehyde derivative
  • Key Observations :

    • LiAlH₄ achieves full reduction to the amine, while DIBAL-H selectively stops at the aldehyde stage .

    • The hydroxyethoxy methyl group remains intact under these conditions due to its ether stability .

Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution or acylation reactions.

Acylation

Reagents :

  • Acetyl chloride (AcCl) in pyridine → 4-Acetamido derivative .

  • Benzoyl chloride (BzCl) in DCM → 4-Benzamido derivative .

Alkylation

  • Reacts with methyl iodide (MeI) in DMF/K₂CO₃ to yield 4-(N-methylamino) derivatives .

Sulfonylation

  • Treatment with p-toluenesulfonyl chloride (TsCl) forms a stable sulfonamide .

Ether Cleavage

The hydroxyethoxy methyl group undergoes acid-catalyzed cleavage:
Reagents :

  • HBr (48% in AcOH) → Cleavage to 7-hydroxymethyl derivative .

  • BBr₃ (1M in DCM) → Demethylation of the ether linkage .

Cyano Group Reactivity

The carbonitrile group participates in:

  • Hydrolysis :

    • 6M HCl, reflux → 5-Carboxylic acid derivative .

    • NaOH (aq), H₂O₂ → 5-Amine via Hofmann rearrangement .

  • Nucleophilic Addition :

    • Grignard reagents (e.g., MeMgBr) add to the nitrile, forming imine intermediates .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsMajor ProductsStability Notes
-SMeOxidationH₂O₂, mCPBA, KMnO₄Sulfoxide, sulfone, sulfonic acidSulfone derivatives resist further oxidation
-CNReductionLiAlH₄, H₂/Raney NiAminomethyl, aldehydeAldehydes prone to oxidation
-NH₂AcylationAcCl, BzClAcetamido, benzamidoStable under acidic conditions
-CH₂OCH₂CH₂OHEther cleavageHBr, BBr₃Hydroxymethyl, demethylatedAcid-sensitive

Mechanistic Considerations

  • Steric Effects : The hydroxyethoxy methyl group at position 7 creates steric hindrance, slowing reactions at adjacent positions (e.g., C-6 substitution) .

  • Electronic Effects : The electron-withdrawing cyano group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks at C-2 and C-4 .

Scientific Research Applications

Kinase Inhibition

The compound serves as a scaffold for designing potent inhibitors targeting various kinases, particularly in cancer therapy. It has been identified as a selective inhibitor of monopolar spindle 1 (MPS1) kinase, which plays a crucial role in cell division and tumor progression. In vitro studies have shown that it effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.5 µM .

Anticancer Activity

The anticancer properties have been documented through various studies:

Cancer Type IC50 (µM) Mechanism of Action
Triple-negative breast cancer0.5MPS1 inhibition
Leukemia0.19Induction of apoptosis via caspase activation
Solid tumors<1Cell cycle arrest at G2/M phase

These results highlight the compound's potential as a therapeutic agent against multiple cancer types.

Cell Proliferation and Apoptosis

Research indicates that this compound is utilized in studies investigating cellular processes such as proliferation and apoptosis. Its selective inhibition of PAK4 (p21-activated kinase 4) has shown promising results in modulating signaling pathways associated with growth and survival in cancer cells.

Antibacterial Activity

In addition to its anticancer applications, derivatives of pyrrolo[2,3-d]pyrimidines have been evaluated for their antibacterial properties. Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

In Vivo Evaluations

In vivo evaluations have confirmed the efficacy of the compound in mitigating TNBC cell proliferation. For instance, a study reported that specific derivatives based on this scaffold exhibited significant antitumor activity in animal models, supporting their potential for clinical development .

Structural Modifications

Research has shown that structural modifications to the core scaffold can enhance binding affinity and biological activity. For example, modifications at specific positions have led to the development of more potent MPS1 inhibitors guided by X-ray crystallography.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino, hydroxyethoxy methyl, and methylthio groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or modulation of specific pathways.

Comparison with Similar Compounds

Key Observations :

  • The 7-((2-hydroxyethoxy)methyl) group in the target compound distinguishes it from hydrophobic analogs (e.g., cyclopentyl in ) and natural derivatives (e.g., ribofuranosyl in Toyocamycin ). This substitution likely improves water solubility and bioavailability.

Key Observations :

  • The target compound’s hydrophilic 7-substituent may reduce toxicity compared to LY231514, which has an MTD of only 5 mg/kg .
  • Sulfur-containing analogs (e.g., 7-cyclopentyl derivative ) show moderate EGFR inhibition, suggesting the methylthio group in the target compound could contribute to similar activity.
  • Natural analogs like Toyocamycin exhibit potent bioactivity but high cytotoxicity, highlighting the importance of synthetic modifications for therapeutic optimization .

Challenges :

  • Introducing the 2-hydroxyethoxy group requires careful protection-deprotection strategies to avoid side reactions.
  • The methylthio group may necessitate thiolation reagents or displacement reactions .

Biological Activity

7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of functional groups such as the amino and hydroxyethoxy methyl moieties enhances its solubility and biological activity.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer activity. For instance:

  • Cytotoxicity Studies : A study synthesized several derivatives and tested them against multiple cancer cell lines (MCF-7, HepG2, MDA-MB-231, HeLa). The most potent compound showed IC50 values ranging from 29 to 59 µM, demonstrating significant cytotoxic effects compared to established drugs like sunitinib .
  • Mechanism of Action : The mechanism involves inhibition of key kinases such as EGFR and CDK2, leading to cell cycle arrest and apoptosis. Notably, compound 5k was found to induce apoptosis by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2) .

Antiviral Activity

Some derivatives have shown antiviral properties related to nucleoside antibiotics. For example, certain compounds demonstrated activity against viral replication pathways .

Inhibition of Kinases

The compound has been identified as a selective inhibitor of MPS1 kinase, which is overexpressed in triple-negative breast cancer (TNBC). This inhibition leads to reduced proliferation of TNBC cells in vivo .

Comparative Biological Activity Table

CompoundTargetIC50 (µM)Mechanism
5k EGFR40 - 204Induces apoptosis via caspase activation
Compound 1 DHFR0.21Dual inhibitor; significant tumor cell growth inhibition
Compound 2 TS0.54Increased potency against specific tumor lines
Sunitinib Multi-Kinase261Established anticancer agent

Case Study 1: Triple-Negative Breast Cancer

A study focused on the optimization of a MPS1 inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold. The lead compound effectively reduced TNBC cell proliferation in preclinical models, highlighting its potential as a therapeutic agent for aggressive breast cancer subtypes .

Case Study 2: Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of several synthesized derivatives were evaluated using the MTT assay. The results indicated that modifications to the pyrrolo[2,3-d]pyrimidine structure significantly influenced their anticancer efficacy across different cell lines .

Q & A

Q. Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₅N₅O₂S). reports HRMS data with <0.5 ppm error.
  • Multinuclear NMR : Use ¹H, ¹³C, and DEPT-135 to assign signals. For example:
    • The 2-hydroxyethoxy group: δ ~3.6–4.0 ppm (¹H), δ ~60–70 ppm (¹³C).
    • Methylthio group: δ ~2.5 ppm (¹H), δ ~15–20 ppm (¹³C).
  • IR spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. provides IR data for related analogs .

Advanced Question: How can structure-activity relationships (SAR) guide optimization of kinase inhibition?

Q. Methodological Answer :

  • Substituent positioning : The 4-amino group is critical for hydrogen bonding with kinase ATP pockets. shows analogs with 4-Cl substitutions lose activity against EGFR and CDK2.
  • Hydrophilic vs. hydrophobic groups : The 2-hydroxyethoxy moiety enhances solubility but may reduce membrane permeability. Compare analogs with ethyl vs. hydroxyethyl groups ().
  • Methylthio effects : Thioethers improve metabolic stability over hydroxyl groups. demonstrates bromo/methyl substitutions alter binding affinities .

Basic Question: What stability challenges arise during storage, and how are they mitigated?

Q. Methodological Answer :

  • Light sensitivity : Store at -20°C in amber vials ( recommends -20°C for similar nitriles).
  • Hydrolysis risks : The nitrile group may degrade in aqueous buffers. Use lyophilized forms for long-term storage.
  • Oxidation of thioether : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .

Advanced Question: How can contradictory biological activity data across studies be reconciled?

Q. Methodological Answer :

  • Assay variability : Standardize kinase inhibition assays (e.g., ATP concentration, pH). reports IC₅₀ values using homogeneous time-resolved fluorescence (HTRF).
  • Cell-line specificity : Test in multiple models (e.g., HeLa vs. MCF-7). shows thiophene-linked analogs exhibit cell-type-dependent cytotoxicity.
  • Metabolite interference : Use LC-MS to identify active metabolites (e.g., oxidized thioethers) .

Basic Question: What computational methods predict the compound’s solubility and logP?

Q. Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate solvation in water/DMSO mixtures.
  • QSAR models : Use software like Schrödinger’s QikProp to estimate logP (e.g., predicted ~1.8 for this compound).
  • Experimental validation : Compare with shake-flask measurements (octanol/water partitioning) .

Advanced Question: How to validate the purity of intermediates with overlapping chromatographic peaks?

Q. Methodological Answer :

  • HPLC-DAD/MS coupling : Use a C18 column (gradient: 5–95% MeCN/H₂O) and monitor UV/vis (254 nm) + MS.
  • Spiking experiments : Add authentic standards to confirm retention times.
  • 2D-TLC : Cross-validate with orthogonal solvent systems (e.g., EtOAc/hexane vs. CH₂Cl₂/MeOH) .

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